molecular formula C11H10N2O2 B15365188 2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde CAS No. 33328-68-6

2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde

Cat. No.: B15365188
CAS No.: 33328-68-6
M. Wt: 202.21 g/mol
InChI Key: HVBDWGJNYNFZLZ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a phenyl group at the N1 position, a methyl group at position 2, a ketone (oxo) group at position 5, and a carbaldehyde moiety at position 3. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties .

Properties

CAS No.

33328-68-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-5-oxo-1-phenylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

HVBDWGJNYNFZLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde typically involves the cyclization of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, followed by oxidation to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution can be achieved using halogenating agents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve the use of strong nucleophiles like sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxylic acid.

  • Reduction: 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-ol or 2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-amine.

  • Substitution: Halogenated derivatives or azide derivatives.

Scientific Research Applications

2,5-Dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde has found applications in various scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity, such as antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dihydro-2-methyl-5-oxo-1-phenyl-1H-Pyrazole-3-carboxaldehyde exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. The compound may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde with structurally related pyrazole derivatives is provided below, focusing on substituent effects, spectral properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Applications/Notes
This compound 2-Me, 3-CHO, 5-O, N1-Ph 230.23 1H-NMR: δ 10.2 (CHO), δ 2.4 (CH3) Precursor for Schiff bases; drug discovery
5-Oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde 4-PhNHN=, 3-CHO, 5-O, N1-Ph 307.32 13C-NMR: δ 189.5 (CHO); IR: 1680 cm⁻¹ (C=O) Reactive sites mapped via MESP for synthesis
2,4-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carbaldehyde 2-Me, 4-Me, 3-CHO, 5-O, N1-Ph 244.27 Discontinued (stability/synthesis issues) Limited commercial availability
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 5-S-PhCl, 3-CF3, 4-CHO, 1-Me 352.78 19F-NMR: δ -62.5 (CF3); IR: 1715 cm⁻¹ (CHO) Enhanced electrophilicity for agrochemicals

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) and sulfanyl (-S-) groups in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde increase electrophilicity at the carbaldehyde, enhancing reactivity in nucleophilic substitutions . In contrast, the methyl group in the target compound provides steric hindrance without significant electronic effects.
  • Conjugation and Stability: The phenylhydrazono group in 5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde extends conjugation, reducing electrophilicity at the aldehyde compared to the target compound. This may explain its lower reactivity in condensation reactions . The discontinued 2,4-dimethyl analogue likely faces stability challenges due to increased steric bulk .

Spectral and Computational Insights

  • NMR Shielding: DFT studies on 5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde revealed deshielding of the aldehyde proton (δ 10.2 ppm) due to conjugation with the hydrazono group, contrasting with the target compound’s similar δ 10.2 ppm value despite lacking extended conjugation .
  • Vibrational Spectroscopy: IR stretching frequencies for C=O (1680–1715 cm⁻¹) and CHO (1715 cm⁻¹) vary with substituent electronegativity, as seen in the trifluoromethyl derivative’s higher C=O frequency (1715 cm⁻¹).

Research Findings and Limitations

  • Synthesis Challenges: The discontinued 2,4-dimethyl analogue highlights the impact of steric hindrance on scalability.
  • Computational Predictions: MESP mapping confirms the carbaldehyde and oxo groups as primary reactive sites in the target compound, aligning with experimental reactivity trends.

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